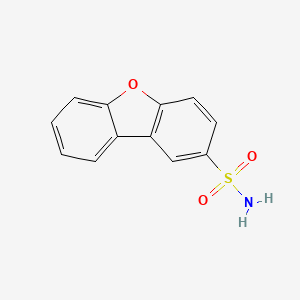

![molecular formula C12H20ClN3O2 B2652164 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride CAS No. 2377034-44-9](/img/structure/B2652164.png)

2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4’-piperidine]-7-ol;hydrochloride” is a compound that belongs to the class of pyrano[2,3-c]pyrazoles . Pyrano[2,3-c]pyrazoles are known for their diverse structural significance and biological activities .

Synthesis Analysis

Pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile . Another method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Molecular Structure Analysis

The molecular structure of pyrano[2,3-c]pyrazoles can have a neutral molecular structure with a quinoid geometry as the molecular ground state, while the zwitterionic configuration with a benzenoid structure contributes significantly .Chemical Reactions Analysis

The synthesis of pyrano[2,3-c]pyrazoles involves multicomponent reactions (MCRs), which are efficient and versatile . These reactions often lead to decreased reaction time, increased yields, and easy work-up .Wissenschaftliche Forschungsanwendungen

Novel c-Met/ALK Inhibitors

A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, closely related to the chemical structure of interest, have shown promise as c-Met/ALK dual inhibitors. These compounds have demonstrated significant tumor growth inhibition in human gastric carcinoma models, indicating their potential in targeted cancer therapy (Jingrong Li et al., 2013).

Synthesis Techniques

Innovative synthesis methods have been developed for spiro compounds, including a one-step synthesis approach for substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans. This process highlights the chemical's versatility and potential for creating diverse and physiologically active compounds (A. M. Shestopalov et al., 2002).

Acetyl-CoA Carboxylase Inhibitors

Spiropiperidine lactam-based compounds have been synthesized as potent acetyl-CoA carboxylase inhibitors. These molecules exhibit significant potential for therapeutic applications in metabolic disorders, showcasing the broad applicability of spiro compounds in drug discovery (Kim Huard et al., 2012).

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been utilized to efficiently synthesize spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, demonstrating a novel technique for accelerating chemical reactions. This method underscores the potential for innovative synthesis techniques in the development of spiro compounds (Yi Zou et al., 2012).

Wirkmechanismus

While the specific mechanism of action for “2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4’-piperidine]-7-ol;hydrochloride” is not mentioned in the search results, pyrano[2,3-c]pyrazoles are known to exhibit a wide range of biological activities. They have shown promising antimicrobial, anti-inflammatory, anti-cancer, and antiviral properties . They also have the potential to inhibit the activity of the human Chk1 kinase enzyme .

Zukünftige Richtungen

The field of organic synthesis, including the synthesis of pyrano[2,3-c]pyrazoles, is witnessing a paradigm shift towards sustainability and environmental consciousness . The integration of green methodologies, such as energy-efficient techniques and the use of benign catalysts and biodegradable composites, is expected to continue in the future .

Eigenschaften

IUPAC Name |

2-ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2.ClH/c1-2-15-8-10-11(14-15)9(16)7-12(17-10)3-5-13-6-4-12;/h8-9,13,16H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDVPWXNHLTNTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=N1)C(CC3(O2)CCNCC3)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2377034-44-9 |

Source

|

| Record name | 2'-ethyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2652085.png)

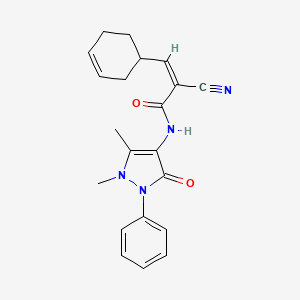

![4-(tert-butyl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2652086.png)

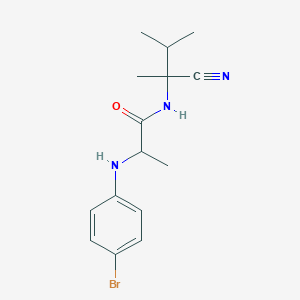

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate](/img/structure/B2652089.png)

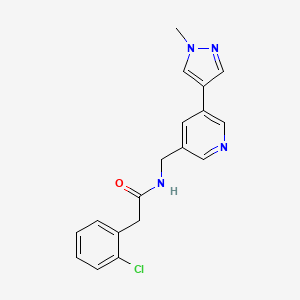

![N-(1-cyanocyclohexyl)-2-({5-[(4-methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}sulfanyl)propanamide](/img/structure/B2652090.png)

![[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/no-structure.png)

![2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2652097.png)

![4-[(Dibutylamino)methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2652098.png)

![(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2652099.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2652103.png)

![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2652104.png)